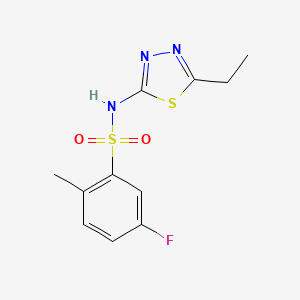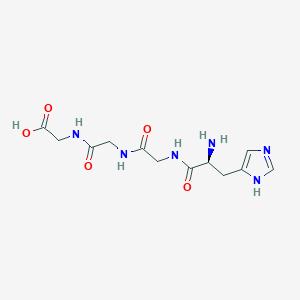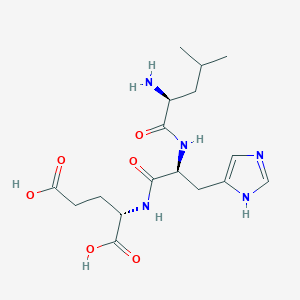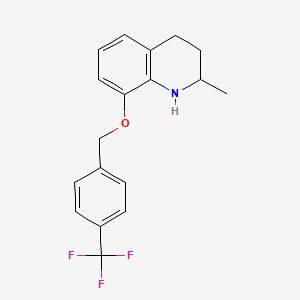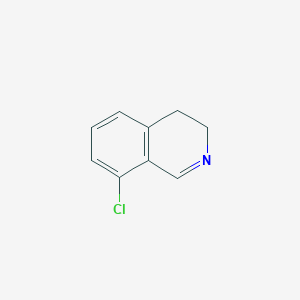
8-Chloro-3,4-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-3,4-dihydroisoquinoline is a heterocyclic aromatic organic compound It is a derivative of isoquinoline, which consists of a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions:
Directed Ortho-Lithiation: One method involves the directed ortho-lithiation of N-pivaloyl meta-chlorophenylethylamine, followed by formylation and subsequent ring closure under acidic conditions.
Friedel-Crafts Reaction: Another method uses N-hydroxyethyl ortho-chlorobenzylamine as an intermediate, which undergoes a Friedel-Crafts reaction.
Industrial Production Methods: The industrial production of 8-chloro-3,4-dihydroisoquinoline typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions:
Oxidation: 8-Chloro-3,4-dihydroisoquinoline can undergo oxidation reactions to form various derivatives.
Reduction: It can also be reduced under specific conditions to yield different products.
Substitution: This compound can participate in substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: N-bromosuccinimide is commonly used for oxidation reactions.
Reduction: Palladium or selenium can be used for dehydrogenation.
Substitution: Alkyl or aryllithiums are used in substitution reactions to form 1-substituted derivatives.
Major Products:
8-Aryl-3,4-dihydroisoquinolines: Formed through Suzuki reactions.
1-Substituted 8-aryl-1,2,3,4-tetrahydroisoquinolines: Obtained by treating 8-aryl-3,4-dihydroisoquinolines with alkyl or aryllithiums.
科学的研究の応用
8-Chloro-3,4-dihydroisoquinoline has several applications in scientific research:
作用機序
The mechanism of action of 8-chloro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes like urease, which is crucial for their biological activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
類似化合物との比較
3,4-Dihydroisoquinoline: A closely related compound with similar structural features.
1-Substituted 3,4-Dihydroisoquinolines: These compounds share the core structure but differ in their substituents.
Isoquinoline Derivatives: Various derivatives of isoquinoline exhibit similar chemical properties and biological activities.
Uniqueness: 8-Chloro-3,4-dihydroisoquinoline is unique due to the presence of the chlorine atom at the 8th position, which influences its reactivity and biological activity. This substitution can enhance its potency and selectivity in certain applications compared to other isoquinoline derivatives .
特性
分子式 |
C9H8ClN |
|---|---|
分子量 |
165.62 g/mol |
IUPAC名 |
8-chloro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,6H,4-5H2 |
InChIキー |
QAUKFYYNZVKVNM-UHFFFAOYSA-N |
正規SMILES |
C1CN=CC2=C1C=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


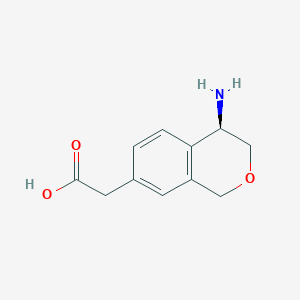
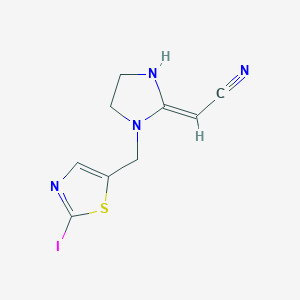
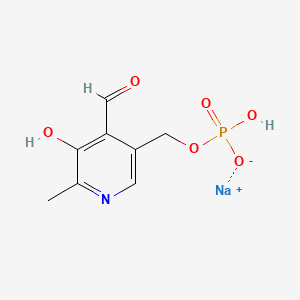
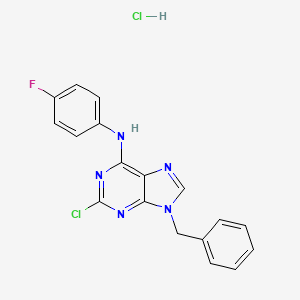
![Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate](/img/structure/B12930528.png)
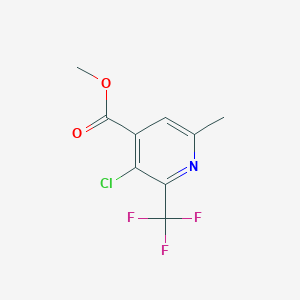
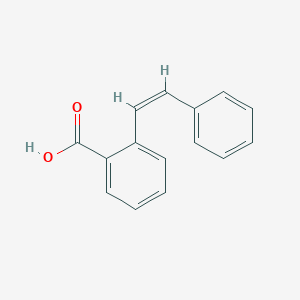
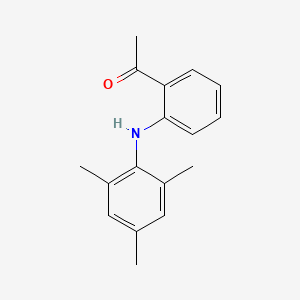
![Rel-(1R,4S,6S)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930544.png)
